molecular formula C42H67NO10 B13442092 N-formyl-175-J CAS No. 1382419-17-1

N-formyl-175-J

Cat. No.: B13442092
CAS No.: 1382419-17-1
M. Wt: 746.0 g/mol
InChI Key: YUAFEQJFAKTLEW-PSCJHHPTSA-N
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Description

N-formyl-175-J is a metabolite of spinetoram, a macrocyclic lactone insecticide derived from Saccharopolyspora spinosa. Spinetoram consists of two major components: XDE-175-J (primary) and XDE-175-L (secondary). Upon application, spinetoram undergoes metabolic degradation in plants and environmental systems, producing metabolites such as N-demethyl-175-J, N-demethyl-175-L, this compound, and N-formyl-175-L .

This compound is structurally characterized by the addition of a formyl group (-CHO) to the parent compound XDE-175-J. Its molecular formula and mass spectrometry data (parent ion [M+H]⁺ at m/z 762.5 and fragment ions at m/z 156.1) distinguish it from other metabolites and parent compounds .

Properties

CAS No.

1382419-17-1

Molecular Formula

C42H67NO10

Molecular Weight

746.0 g/mol

IUPAC Name

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-7-[(2R,3R,4R,5S,6S)-4-ethoxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione

InChI

InChI=1S/C42H67NO10/c1-10-26-13-12-14-35(53-37-16-15-34(43-7)24(5)49-37)23(4)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(3)28-18-27(19-30(28)31)52-42-41(47-9)40(48-11-2)39(46-8)25(6)50-42/h17,20,23-32,34-35,37,39-43H,10-16,18-19,21H2,1-9H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1

InChI Key

YUAFEQJFAKTLEW-PSCJHHPTSA-N

Isomeric SMILES

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OCC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC

Canonical SMILES

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OCC)OC)C)OC6CCC(C(O6)C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-formyl-175-J can be synthesized through the N-formylation of XDE-175-J. This process involves the reaction of XDE-175-J with formic acid or other formylating agents. Common reagents used in N-formylation include formic acid, acetic formic anhydride, and various catalysts such as metal/metal oxide-based catalysts .

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and eco-friendly methods. These methods may include the use of heterogeneous nanocatalysts, which offer thermal stability, reusability, and high catalytic performance. The reaction is often conducted in green media such as water, polyethylene glycol, or ionic liquids .

Chemical Reactions Analysis

Types of Reactions

N-formyl-175-J undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically conducted under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include demethylated and de-ethylated metabolites, as well as other derivatives with modified functional groups .

Scientific Research Applications

N-formyl-175-J has a wide range of scientific research applications, including:

Mechanism of Action

N-formyl-175-J exerts its effects by targeting specific molecular pathways in insect pests. The compound binds to nicotinic acetylcholine receptors, disrupting normal neural function and leading to paralysis and death of the pests. The formyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural and Analytical Comparisons

The table below summarizes key differences between N-formyl-175-J and structurally related compounds:

Compound Parent/Metabolite CAS Registry No. Molecular Weight ([M+H]⁺) Key Fragment Ions (m/z)
XDE-175-J Parent 187166-40-1 748.4 142.0, 203.0
XDE-175-L Parent 187166-15-0 760.4 142.0, 203.1
N-demethyl-175-J Metabolite N/A 734.5 128.1
This compound Metabolite N/A 762.5 156.1
N-formyl-175-L Metabolite N/A 774.5 156.1 (estimated)

Key Observations :

  • Structural Modifications : this compound retains the macrolide ring of XDE-175-J but introduces a formyl group, increasing its molecular weight compared to N-demethyl-175-J, which loses a methyl group .
  • Detection : All compounds are analyzed using LC-MS/MS with electrospray ionization (ESI). This compound and N-demethyl-175-J are quantified in crops like rice, amaranth, and parsley with recovery rates of 73–105% and relative standard deviations (RSD) ≤10% .

Persistence and Regulatory Status

Compound Environmental Persistence Bioaccumulation Potential Regulatory Consideration
XDE-175-J Moderate High (in fish) Enforced via tolerances in crops
XDE-175-L Moderate High (in fish) Enforced via tolerances in crops
N-demethyl-175-J Lower than parents Moderate Included in residue definitions
This compound High (stable in water) Moderate Residue of concern; included in EPA tolerances

Key Findings :

  • Persistence: this compound is more stable in aquatic environments than N-demethyl-175-J, as noted in EPA studies .
  • Regulatory Impact : Both this compound and N-demethyl-175-J are included in maximum residue limits (MRLs) for crops, but this compound’s stability necessitates stricter monitoring .

Metabolic Pathways and Toxicity Profiles

  • This compound vs. N-demethyl-175-J :

    • This compound is produced via formylation of XDE-175-J, while N-demethyl-175-J results from demethylation.
    • Toxicity studies indicate that this compound has lower acute toxicity than parent compounds but may contribute to chronic exposure risks due to environmental persistence .
  • Comparison with N-formyl-175-L :

    • N-formyl-175-L, the metabolite of XDE-175-L, shares similar chemical properties with this compound but differs in molecular weight (m/z 774.5) and parent compound origin .

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